Cas no 608-07-1 (5-Methoxytryptamine)

5-Methoxytryptamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(5-Methoxy-1H-indol-3-yl)ethanamine
- Melatonin Related Compound A
- 5-Methoxytryptamine
- 3-(2-Aminoethyl)-5-Methoxyindole
- METHOXYTRYPTAMINE, 5-(RG)
- 5MOT
- Meksamin
- MEXAMINE
- Mexamine base
- O-methyl-5-HT
- O-METHYLSEROTONIN
- 2-(5-Methoxyindol-3-yl)ethylamine
- 5-Methoxyindole-3-ethanamine
- 5-MOT
- Deacetylmelatonin
- NSC 56422
- Indole,3-(2-aminoethyl)-5-methoxy- (6CI,8CI)
- 2-[5-(Methyloxy)-1H-indol-3-yl]ethanamine
- 5-Methoxy-1H-indole-3-ethanamine
- Methoxytryptamine
- [2-(5-Methoxy-1H-indol-3-yl)ethyl]amine
- 1H-Indole-3-ethanamine, 5-methoxy-
- Meksamin (free base)
- 5-MeOT
- 2-(5-Methoxy-1H-Indol-3-Yl)Ethan-1-Amine
- 5-MT
- INDOLE, 3-(2-AMINOETHYL)-5-METHOXY-
- KBio2_005809
- DS-1776
- NCGC00015694-01
- BPBio1_000530
- DTXSID60209638
- 2-(5-Methoxy-1H-indol-3-yl)ethanamine #
- NC00364
- F5U
- CAS_66-83-1
- CCG-15123
- NCGC00015694-02
- EU-0033500
- HMS1607I12
- WLN: T56 BMJ D2Z GO1
- EN300-75859
- SMSF0037571
- NCGC00015694-05
- AM804127
- 5-Methoxy tryptamine
- TS-02682
- CHEBI:2089
- GTPL107
- KBioGR_001124
- 2-(5-Methoxy-1H-indol-3-yl)ethylamine
- MLS000515795
- Z336079372
- C05659
- 2-(5-Methoxy-1H-indol-3-yl)ethanamine; 5-Methoxytryptamine; Melatonin Related Compound A (USP); Melatonin Related Compound A
- Spectrum2_001111
- Spectrum4_000602
- Lopac-M-6628
- NCGC00015694-04
- 2901782C-4651-419E-81A0-8179F6F3AA3E
- M-3550
- Mexamine;2-(5-Methoxy-1H-indol-3-yl)ethanamine;3-(2-Aminoethyl)-5-methoxyindole
- NS00014828
- BRD-K30197592-003-02-9
- METHOXYTRYPTAMINE, 5-
- AC-15796
- NCGC00162256-02
- EINECS 210-153-7
- SY035541
- NSC-56422
- M-3551
- tryptamine, 5-Methoxy
- KBio2_003241
- 5-22-12-00018 (Beilstein Handbook Reference)
- SPBio_001242
- Oprea1_086738
- 5-methoxy-tryptamine
- BCP31118
- AB00463
- 608-07-1
- KBioSS_000673
- MLS001424170
- BDBM82087
- F0266-0466
- Ethanamine,2-(5-methoxy-3-indolyl)-
- Q4352011
- A8462
- s6324
- SCHEMBL41982
- AKOS000265074
- 2-(5-METHOXY-1H-INDOL-3-YL)-ETHYLAMINE
- NSC56422
- 2-(5-Methoxy-1H-indol-3-yl)ethanamine (5-Methoxytryptamine)
- L000647
- NCGC00162256-03
- 5-METHOXYTRYPTAMINE [MI]
- 5-Methoxytryptamine, 97%
- BRN 0145587
- Spectrum5_001300
- bmse000626
- O-Methylserotonin, purum, >=98.0% (NT)
- HMS2267B16
- UNII-3VMW6141KC
- SDCCGSBI-0004824.P004
- CS-W015885
- Tryptamine, 5-methoxy-
- KBio2_000673
- 5-Methoxytryptamine, free base
- BRD-K30197592-001-01-5
- SMR000112269
- MFCD00005662
- 3VMW6141KC
- NCGC00162256-01
- HMS3394G13
- o-methyl serotonin
- Spectrum_000193
- FT-0620577
- Lopac0_000789
- NCGC00015694-03
- Biomol-NT_000156
- CB06924
- CBMicro_004933
- NCGC00015694-11
- M0131
- CHEMBL8165
- BB 0253965
- HMS3886L09
- HMS2052G13
- 5-Methoxytryptamine,98%
- ALBB-004965
- BBL010667
- STK386888
- DB-053709
- 5 Methoxytryptamine
- NCGC00015694-10
- DTXCID10132129
- 1H-Indole-3-ethanamine, 5-methoxy-(9CI)
- Meksamine
- 5-Methoxytryptamine (5-MT)
- 5-METHOXYTRYPTAMINE-alpha,alpha,beta,beta-D4
-
- MDL: MFCD00005662
- Inchi: 1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3
- InChI Key: JTEJPPKMYBDEMY-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C1C([H])=C([H])C2=C(C=1[H])C(=C([H])N2[H])C([H])([H])C([H])([H])N([H])[H]
- BRN: 0145587
Computed Properties
- Exact Mass: 190.11100
- Monoisotopic Mass: 190.110613
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.5
- Topological Polar Surface Area: 51
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.0815 (rough estimate)
- Melting Point: 119.0 to 123.0 deg-C
- Boiling Point: 325.75°C (rough estimate)
- Flash Point: 223.5±24.6 °C
- Refractive Index: 1.5700 (estimate)
- PSA: 51.04000
- LogP: 2.37800
- Sensitiveness: Sensitive to heat
- Merck: 13,6032
- Solubility: Not available
5-Methoxytryptamine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S36
- FLUKA BRAND F CODES:8
- RTECS:NL4059000
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R22
- Safety Term:S36
5-Methoxytryptamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Methoxytryptamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0131-1g |
5-Methoxytryptamine |
608-07-1 | 1g |
¥935.0 | 2022-06-10 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74190-500g |
2-(5-Methoxy-1H-indol-3-yl)ethanamine |
608-07-1 | 500g |
¥1786.0 | 2021-09-08 | ||
Life Chemicals | F0266-0466-1g |
2-(5-methoxy-1H-indol-3-yl)ethan-1-amine |
608-07-1 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -25mg |
5-Methoxytryptamine |
608-07-1 | 25mg |
¥2050.66 | 2023-09-09 | ||
AstaTech | 64011-25/G |
5-METHOXYTRYPTAMINE |
608-07-1 | 97% | 25g |
$44 | 2023-09-16 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015142-5g |
5-Methoxytryptamine |
608-07-1 | 97% | 5g |
¥37 | 2024-05-22 | |
Fluorochem | 019999-5g |
2-(5-Methoxy-1H-indol-3-yl)-ethylamine |
608-07-1 | 97% | 5g |
£16.00 | 2022-03-01 | |
TRC | M271695-1g |
5-Methoxytryptamine |
608-07-1 | 1g |
$ 98.00 | 2023-09-07 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M124574-5g |
5-Methoxytryptamine |
608-07-1 | 97% | 5g |
¥46.90 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M74190-5g |
2-(5-Methoxy-1H-indol-3-yl)ethanamine |
608-07-1 | 5g |
¥36.0 | 2021-09-08 |
5-Methoxytryptamine Suppliers
5-Methoxytryptamine Related Literature
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W. Wu,J. Xie,H. Zhang Food Funct. 2016 7 4644
-
Tuhin Pradhan,Hyo Sung Jung,Joo Hee Jang,Tae Woo Kim,Chulhun Kang,Jong Seung Kim Chem. Soc. Rev. 2014 43 4684
-
Panpan Li,Yanjun Liu,Juan Zhao,Wenjie Pan,Yuan He,Shunzhe Fu,Yuanfa Liu,Yong-Jiang Xu Food Funct. 2022 13 11744
-
Christine Cecala,Stanislav S. Rubakhin,Jennifer W. Mitchell,Martha U. Gillette,Jonathan V. Sweedler Analyst 2012 137 2965
-
William Henry Perkin,Leon Rubenstein J. Chem. Soc. 1926 129 357
Additional information on 5-Methoxytryptamine
5-Methoxytryptamine (CAS No: 608-07-1) in Modern Research and Applications
5-Methoxytryptamine, commonly known by its CAS number 608-07-1, is a significant compound in the field of neurochemistry and pharmacology. This indole derivative is structurally related to serotonin and has garnered considerable attention due to its potential biological activities. The compound 5-Methoxytryptamine is not only a subject of academic interest but also finds relevance in various research applications, including the study of neurotransmitter systems and the development of novel therapeutic agents.
The chemical structure of 5-Methoxytryptamine consists of an indole ring substituted with a methoxy group at the 5-position and an amine group at the 3-position. This configuration imparts unique pharmacological properties, making it a valuable scaffold for drug design. The presence of the methoxy group enhances its solubility and metabolic stability, which are crucial factors in drug development. Recent studies have highlighted the compound's role in modulating serotonin receptors, particularly the 5-HT2A and 5-HT1A receptors, which are implicated in various neurological and psychiatric disorders.
In contemporary research, 5-Methoxytryptamine has been extensively studied for its potential applications in treating conditions such as depression, anxiety, and neurodegenerative diseases. The compound's ability to interact with serotonin receptors suggests its utility as an agonist or antagonist, depending on the specific receptor subtype targeted. For instance, studies have demonstrated that 5-Methoxytryptamine can activate 5-HT1A receptors, leading to anxiolytic effects. This mechanism has been explored in preclinical models as a potential treatment for anxiety disorders.
Moreover, the compound has been investigated for its role in neuroprotection. Research indicates that 5-Methoxytryptamine may help protect against oxidative stress and neuroinflammation, which are key pathological processes in neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of this compound to modulate neurotransmitter systems makes it a promising candidate for further development into therapeutic agents.
The synthesis of 5-Methoxytryptamine is another area of active research. Chemists have developed several synthetic routes to produce this compound with high purity and yield. These synthetic methods are crucial for ensuring the availability of the compound for both research and potential clinical applications. Advances in synthetic chemistry have enabled the production of enantiomerically pure forms of 5-Methoxytryptamine, which is essential for studying its stereochemical specificity in biological systems.
Recent studies have also explored the pharmacokinetic properties of 5-Methoxytryptamine. Understanding how the body processes this compound is vital for optimizing its therapeutic potential. Pharmacokinetic studies have revealed that 5-Methoxytryptamine has a relatively short half-life, which may necessitate frequent dosing or alternative administration routes. However, these findings also provide valuable insights into how to improve the compound's bioavailability and duration of action.
The role of 5-Methoxytryptamine in mood regulation has been another focus of research. Serotonin is well-known for its role in regulating mood and emotions, and derivatives like 5-Methoxytryptamine are being investigated for their potential to modulate these processes. Preclinical studies have shown that this compound can influence mood without causing significant side effects, making it an attractive candidate for treating mood disorders.
In conclusion, 5-Methoxytryptamine (CAS No: 608-07-1) is a versatile compound with significant implications in neurochemistry and pharmacology. Its structural similarity to serotonin and unique pharmacological properties make it a valuable tool for studying neurotransmitter systems and developing novel therapeutic agents. Recent research highlights its potential applications in treating neurological and psychiatric disorders, as well as its role in neuroprotection. Advances in synthesis and pharmacokinetic studies continue to enhance our understanding of this compound's therapeutic potential.
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